molecular formula C16H22ClNO B14878214 2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride

2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B14878214
M. Wt: 279.80 g/mol
InChI Key: NKKHBYHKTZTGJO-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[45]decan-8-one hydrochloride is a chemical compound with the molecular formula C16H21NO·HCl It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of benzylamine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the spirocyclic structure. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-azaspiro[4.4]nonan-6-one
  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Uniqueness

2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decan-8-one;hydrochloride

InChI

InChI=1S/C16H21NO.ClH/c18-15-6-8-16(9-7-15)10-11-17(13-16)12-14-4-2-1-3-5-14;/h1-5H,6-13H2;1H

InChI Key

NKKHBYHKTZTGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCN(C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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